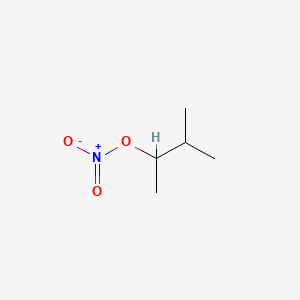
Acetamide, N-benzyl-2-piperidino-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-benzyl-2-piperidino-, hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and medicinal chemistry . This compound is known for its potential pharmacological activities and is often used in scientific research for its various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-benzyl-2-piperidino-, hydrochloride typically involves the reaction of N-benzylpiperidine with acetic anhydride in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion . The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-benzyl-2-piperidino-, hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, secondary or tertiary amines, and various substituted piperidine derivatives .
Aplicaciones Científicas De Investigación
Acetamide, N-benzyl-2-piperidino-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to inhibit certain enzymes.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Acetamide, N-benzyl-2-piperidino-, hydrochloride involves its interaction with specific molecular targets. For example, it can inhibit cholinesterase enzymes by binding to their active sites. This interaction prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft . The compound’s structure allows it to interact with various amino acid residues in the enzyme’s active site, enhancing its inhibitory effect .
Comparación Con Compuestos Similares
Similar Compounds
Donepezil: Another piperidine derivative used as a cholinesterase inhibitor.
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
Evodiamine: A piperidine alkaloid with anticancer and anti-inflammatory activities.
Uniqueness
Acetamide, N-benzyl-2-piperidino-, hydrochloride is unique due to its specific structure, which allows it to interact with cholinesterase enzymes more effectively than some other piperidine derivatives. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .
Propiedades
Número CAS |
2353-19-7 |
|---|---|
Fórmula molecular |
C14H21ClN2O |
Peso molecular |
268.78 g/mol |
Nombre IUPAC |
N-benzyl-2-piperidin-1-ylacetamide;hydrochloride |
InChI |
InChI=1S/C14H20N2O.ClH/c17-14(12-16-9-5-2-6-10-16)15-11-13-7-3-1-4-8-13;/h1,3-4,7-8H,2,5-6,9-12H2,(H,15,17);1H |
Clave InChI |
ATKDSBQMBDXBRN-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CC(=O)NCC2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-Hydroxyphenyl)-(4-nitrophenyl)methyl]acetamide](/img/structure/B13747727.png)
![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-[(2-oxo-1-pyrrolidinyl)methyl]phenoxy]-](/img/structure/B13747738.png)

![7A-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B13747753.png)




![5-{[(Pyrimidin-2-yl)oxy]methyl}-1H-indazole](/img/structure/B13747779.png)

![N,N-diethylethanamine;[[(2R,3S,5R)-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13747797.png)



